molecular formula C10H11BrO B1399998 1-Bromo-3-(but-3-en-1-yloxy)benzene CAS No. 1065169-60-9

1-Bromo-3-(but-3-en-1-yloxy)benzene

Cat. No.: B1399998
CAS No.: 1065169-60-9
M. Wt: 227.1 g/mol
InChI Key: IOFXHPULKXRKOP-UHFFFAOYSA-N
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Description

1-Bromo-3-(but-3-en-1-yloxy)benzene is a brominated aromatic ether characterized by a benzene ring substituted with a bromine atom at position 1 and a but-3-en-1-yloxy group at position 2. The but-3-en-1-yloxy substituent consists of a four-carbon chain with a terminal double bond (C=C) at the third position, creating a reactive alkene moiety. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for bioactive molecules.

Properties

IUPAC Name

1-bromo-3-but-3-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,4-6,8H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFXHPULKXRKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(but-3-en-1-yloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(but-3-en-1-yloxy)benzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(but-3-en-1-yloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation Reactions: The but-3-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the double bond in the but-3-en-1-yloxy group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Major Products Formed

    Substitution Reactions: Products include 3-(but-3-en-1-yloxy)phenol, 3-(but-3-en-1-yloxy)aniline, and other substituted derivatives.

    Oxidation Reactions: Products include 3-(but-3-en-1-yloxy)benzaldehyde and 3-(but-3-en-1-yloxy)benzoic acid.

    Reduction Reactions: Products include 3-(but-3-en-1-yloxy)benzene and reduced derivatives of the but-3-en-1-yloxy group.

Scientific Research Applications

1-Bromo-3-(but-3-en-1-yloxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it useful in drug discovery.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents. The compound’s structure allows for modifications that can enhance its pharmacological properties.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(but-3-en-1-yloxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of substituted products. The but-3-en-1-yloxy group can undergo various transformations, contributing to the compound’s reactivity and versatility in chemical reactions.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Reactivity/Synopsis Evidence Source
1-Bromo-3-(but-3-en-1-yloxy)benzene But-3-en-1-yloxy 229.08 Alkene enables cycloaddition/functionalization N/A
1-Bromo-3-(hexyloxy)benzene Hexyloxy 257.18 High lipophilicity; antiviral applications
1-Bromo-3-phenoxybenzene Phenoxy 249.11 Aromatic stacking; Suzuki coupling utility
1-Bromo-3-((3-fluorobenzyl)oxy)benzene Fluorobenzyloxy 282.10 Fluorine-induced electronic modulation
1-Bromo-3-(trifluoromethoxy)benzene Trifluoromethoxy 245.00 High cross-coupling yields (69–93%)

Biological Activity

1-Bromo-3-(but-3-en-1-yloxy)benzene, with the molecular formula C10_{10}H11_{11}BrO, is an organic compound classified as a brominated aromatic ether. It features a bromine atom attached to a benzene ring and a but-3-en-1-yloxy group at the third carbon of the benzene. This compound is notable for its unique structural properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

The biological activity of this compound is largely attributed to its structural components:

  • Bromine Atom : The presence of the bromine atom enhances electrophilic character, making the compound susceptible to nucleophilic attacks. This can lead to various substitution reactions, potentially affecting biological targets such as enzymes and receptors.
  • But-3-en-1-yloxy Group : This unsaturated ether group may participate in additional chemical transformations that can influence the compound's interaction with biological systems.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-Bromo-4-(but-2-en-1-yloxy)benzeneSimilar structure; double bond at different positionVaries based on position
1-Bromo-4-(but-3-yn-1-yloxy)benzeneContains a triple bondEnhanced reactivity
4-Bromo-1-buteneSimpler structure; lacks ether functionalityLimited biological activity
3-(But-3-en-1-yloxy)benzeneNo bromine atom; retains butenyl ether functionalityLess reactive in substitution reactions

Case Studies and Research Findings

While direct studies on this compound are sparse, research involving structurally similar compounds provides insights into its potential biological activities:

  • Antimicrobial Studies : Research has shown that brominated aromatic ethers can exhibit antimicrobial properties against various pathogens. For instance, studies have indicated that certain brominated compounds demonstrate significant activity against Candida species, which could be relevant for exploring the antifungal potential of this compound .
  • Enzyme Interaction : The electrophilic nature of brominated compounds often leads to interactions with enzymes involved in metabolic pathways. Investigations into similar compounds have shown altered enzyme activities, which could provide a pathway for understanding how this compound might affect biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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